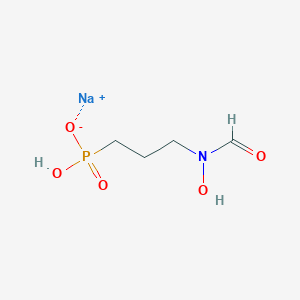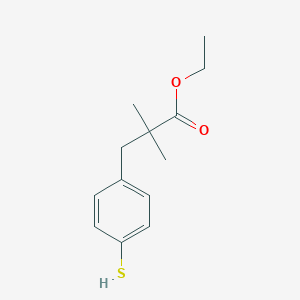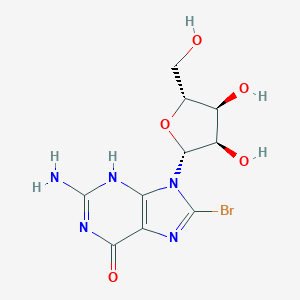
8-Bromoguanosina
Descripción general
Descripción
La 8-Bromoguanosina es un derivado bromado de la guanosina, un nucleósido compuesto por guanina unida a un azúcar ribosa. El átomo de bromo se sustituye en la octava posición de la base guanina. Este compuesto es conocido por sus propiedades estructurales únicas y su capacidad para adoptar la conformación sin, que puede influir en el comportamiento de las moléculas de ARN .
Aplicaciones Científicas De Investigación
La 8-Bromoguanosina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar las propiedades conformacionales de los nucleósidos y los nucleótidos.
Biología: Se utiliza en el estudio de las estructuras del ARN y sus interacciones con las proteínas.
Industria: Se utiliza en la síntesis de diversos fármacos y reactivos bioquímicos
Mecanismo De Acción
La 8-Bromoguanosina ejerce sus efectos adoptando la conformación sin, lo que reduce la heterogeneidad conformacional del ARN. Esta conformación puede mejorar la función de las moléculas de ARN. Además, activa los linfocitos y las células asesinas naturales induciendo la producción de interferones . Los objetivos moleculares incluyen las moléculas de ARN y las células inmunitarias, y las vías involucradas están relacionadas con la activación inmunitaria y la estabilización del ARN .
Compuestos similares:
8-Bromoadenosina: Otro nucleósido bromado con propiedades estructurales similares.
This compound 3′,5′-monofosfato cíclico: Un derivado cíclico de la this compound con mayor estabilidad y resistencia a la hidrólisis
Singularidad: La this compound es única debido a su capacidad de adoptar la conformación sin, que no se observa comúnmente en otros nucleósidos. Esta propiedad la hace particularmente útil para estudiar las estructuras e interacciones del ARN .
Análisis Bioquímico
Biochemical Properties
8-Bromoguanosine has been found to interact with various enzymes and proteins. It is resistant to metabolic processing by B cells . This resistance suggests that 8-Bromoguanosine might interact with enzymes involved in the purine metabolic pathways .
Cellular Effects
8-Bromoguanosine has been shown to exert significant effects on various types of cells. For instance, it has been found to suppress the proliferation, invasion, and migration of epithelial ovarian cancer (EOC) cells . It also exerts striking immunostimulatory effects upon bone marrow-derived lymphoid cells in vitro .
Molecular Mechanism
The molecular mechanism of 8-Bromoguanosine involves its interaction with various biomolecules. For instance, it has been found to decrease the phosphorylation of epidermal growth factor receptor (EGFR) and downstream proteins phospholipase Cγ1 (PLC γ1), inhibiting cytoplasmic Ca2+ release as well as PKC transferring to cell membrane .
Temporal Effects in Laboratory Settings
Over time, 8-Bromoguanosine has been observed to exert various effects in laboratory settings. For instance, it has been found to suppress tumor progression through the EGFR/PLC γ1 pathway in epithelial ovarian cancer .
Dosage Effects in Animal Models
In animal models, the effects of 8-Bromoguanosine have been found to vary with different dosages. For instance, treatment by intraperitoneal administration of 8-Bromoguanosine (150 mg/kg once daily for 1 week and thereafter once weekly for 1 month) has been found to produce an effect similar to that of treatment with the classical antimonial drug, Glucantime, in Leishmania amazonensis-infected CBA/J mice .
Metabolic Pathways
8-Bromoguanosine is involved in various metabolic pathways. It is resistant to metabolic processing by B cells, suggesting that it might interact with enzymes involved in the purine metabolic pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 8-Bromoguanosina se puede sintetizar mediante un proceso de dos pasos. El primer paso implica la bromación de la guanosina utilizando bromo o un agente bromante como la N-bromosuccinimida. La reacción se lleva a cabo típicamente en una solución acuosa a temperatura ambiente. El segundo paso implica la purificación mediante cristalización o cromatografía .
Métodos de producción industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de sistemas automatizados para la bromación y la purificación garantiza la consistencia y la eficiencia en la producción .
Análisis De Reacciones Químicas
Tipos de reacciones: La 8-Bromoguanosina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede ser oxidada por oxígeno singlete, lo que lleva a la formación de cationes radicales.
Reactivos y condiciones comunes:
Oxidación: El oxígeno singlete se utiliza comúnmente para reacciones de oxidación.
Sustitución: Los ácidos ariborónicos se utilizan en las reacciones de acoplamiento de Suzuki-Miyaura, típicamente en soluciones acuosas.
Productos principales:
Oxidación: Los productos principales son los cationes radicales de la this compound.
Sustitución: Los productos principales son los derivados de guanosina 8-arilados
Comparación Con Compuestos Similares
8-Bromoadenosine: Another brominated nucleoside with similar structural properties.
8-Bromoguanosine 3′,5′-cyclic monophosphate: A cyclic derivative of 8-Bromoguanosine with enhanced stability and resistance to hydrolysis
Uniqueness: 8-Bromoguanosine is unique due to its ability to adopt the syn conformation, which is not commonly observed in other nucleosides. This property makes it particularly useful in studying RNA structures and interactions .
Propiedades
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUCSHXLTWZYBA-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4016-63-1 | |
| Record name | 8-Bromoguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-bromoguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 8-Bromoguanosine?
A1: Unlike many other immunostimulants, 8BrGuo acts intracellularly. It enters cells through a carrier-mediated transport system similar to that of adenosine, with both high-affinity and low-affinity components [, ]. Once inside the cell, it appears to directly or indirectly activate lymphocytes, primarily B cells, leading to a cascade of immunological responses [, ].
Q2: How does 8-Bromoguanosine's intracellular activity differ from surface membrane-directed mitogens?
A2: Studies show that manipulations designed to disrupt plasma membrane fluidity or modulate surface membrane proteins like IgM have a far greater inhibitory effect on surface membrane-directed mitogens compared to 8BrGuo. This suggests that 8BrGuo primarily acts on intracellular targets rather than cell surface receptors [, ].
Q3: Does 8-Bromoguanosine require processing by B cells to exert its effects?
A3: Interestingly, 8BrGuo and its cyclic monophosphate derivative, 8-bromoguanosine-3'5'-cyclic monophosphate (8Br-cGMP), are resistant to metabolic processing by B cells []. This resistance persists even in broken cell preparations, indicating that the brominated compounds are not simply inaccessible to the relevant enzymes [].
Q4: What are the downstream effects of 8-Bromoguanosine on immune cells?
A4: 8BrGuo has been shown to activate various immune cells, including B cells [, ], T cells [], natural killer (NK) cells [], and macrophages []. This activation leads to a range of immunological responses, including:
- B cell activation: Induction of polyclonal immunoglobulin synthesis and secretion in both murine and human lymphocytes [, ].
- T cell activation: Provides a T cell-like inductive signal for B cells, enabling them to mount antigen-specific responses to T cell-dependent antigens even in the absence of T cells [, ].
- NK cell and macrophage activation: Induces cytotoxic activity in NK cells and macrophages through the induction of interferon (IFN) production [].
Q5: Does 8-Bromoguanosine exhibit adjuvant activity?
A5: Yes, 8BrGuo demonstrates potent in vivo adjuvant activity when administered to mice after antigen exposure []. This effect is dose- and time-dependent, with maximal enhancement observed at optimal antigenic concentrations [].
Q6: What is the molecular formula and weight of 8-Bromoguanosine?
A6: The molecular formula of 8-Bromoguanosine is C10H12BrN5O5, and its molecular weight is 362.15 g/mol.
Q7: Have computational studies been performed to investigate the interactions of 8-Bromoguanosine with biological targets?
A8: While the provided research primarily focuses on experimental investigations, one study utilized computational modeling to understand the reactions of the radical cation of 8BrGuo (8BrGuo•+) with singlet molecular oxygen (1O2) []. Using density functional theory and coupled cluster calculations, they mapped potential energy surfaces and identified favorable reaction pathways, providing insights into the oxidative damage pathways of 8BrGuo [].
Q8: How does bromination at the C8 position of guanosine affect its biological activity?
A9: The bromination at the C8 position appears crucial for the immunostimulatory effects of 8BrGuo. Studies have shown that native guanosine lacks the potent effects observed with 8BrGuo, indicating the importance of the bromine substitution for its activity [].
Q9: Are there other C8-substituted guanine ribonucleosides with similar biological activities?
A10: Yes, 8-mercaptoguanosine (8SGuo) is another C8-substituted guanine ribonucleoside that exhibits potent immunostimulatory and immunoregulatory activities similar to 8BrGuo [, ].
Q10: Has the efficacy of 8-Bromoguanosine been tested in models of infectious disease?
A11: Yes, 8BrGuo has shown promising results in vitro and in vivo against the intracellular parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis [, ].
- In vitro: Macrophages treated with 8BrGuo exhibited significantly reduced parasite loads [].
- In vivo: 8BrGuo treatment in L. amazonensis-infected mice resulted in smaller lesions, delayed ulceration, and comparable efficacy to the standard antimonial drug Glucantime [].
Q11: What is known about the toxicity profile of 8-Bromoguanosine?
A12: While more comprehensive toxicity studies are needed, initial investigations in mice suggest that 8BrGuo has a favorable safety profile []. Treatment with the nucleoside did not show significant toxicity as assessed by various parameters, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




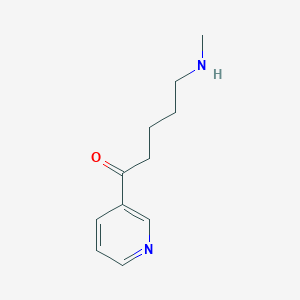


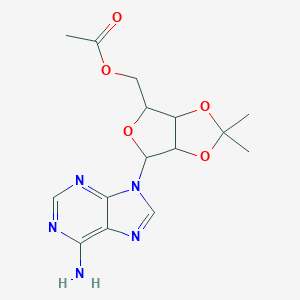


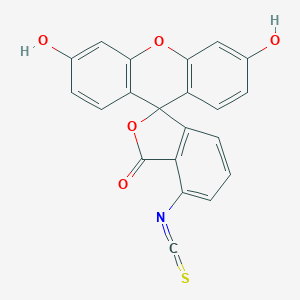

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)
